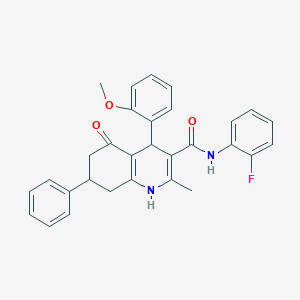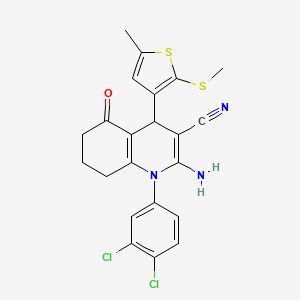![molecular formula C22H18BrNO5 B11638278 4-{(Z)-[1-(4-bromophenyl)-4-(ethoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11638278.png)
4-{(Z)-[1-(4-bromophenyl)-4-(ethoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxycarbonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Addition of the Ethoxycarbonyl Group: This step involves esterification reactions using ethyl chloroformate or similar reagents.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, 4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
作用機序
The mechanism of action of 4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-{[(3Z)-1-(4-CHLOROPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
4-{[(3Z)-1-(4-METHOXYPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID: Similar structure but with a methoxyphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 4-{[(3Z)-1-(4-BROMOPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
特性
分子式 |
C22H18BrNO5 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
4-[(Z)-[1-(4-bromophenyl)-4-ethoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H18BrNO5/c1-3-29-22(28)19-13(2)24(17-10-8-16(23)9-11-17)20(25)18(19)12-14-4-6-15(7-5-14)21(26)27/h4-12H,3H2,1-2H3,(H,26,27)/b18-12- |
InChIキー |
BCRIGRIWWPGFOV-PDGQHHTCSA-N |
異性体SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Br)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
![(5Z)-2-(4-chlorophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638208.png)

![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)

![Ethyl 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11638234.png)
![4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11638235.png)
![3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11638238.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11638261.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11638269.png)
![(2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638270.png)
![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638272.png)
